2-(3-Fluoro-4-methoxybenzoyl)furan
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Overview
Description
2-(3-Fluoro-4-methoxybenzoyl)furan is an organic compound with the molecular formula C12H9FO3 It is a derivative of furan, a five-membered aromatic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-4-methoxybenzoyl)furan can be achieved through several methods. One common approach involves the reaction of 3-fluoro-4-methoxybenzoyl chloride with furan in the presence of a base such as pyridine. This reaction typically occurs under mild conditions and yields the desired product in good purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. For instance, a one-flask synthesis approach using a BF3·Et2O mediated formal [4 + 1] reaction of 3-chloro-3-phenyldiazirines and α,β-alkenyl ketones has been reported. This method integrates cyclopropanation, Cloke–Wilson rearrangement, and elimination of HCl in one step, providing a metal and oxidant-free approach to multi-substituted furans .
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-4-methoxybenzoyl)furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzoyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogen or nitro groups onto the benzoyl ring.
Scientific Research Applications
2-(3-Fluoro-4-methoxybenzoyl)furan has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-4-methoxybenzoyl)furan involves its interaction with specific molecular targets and pathways. The compound’s fluorine and methoxy substituents can influence its binding affinity and reactivity. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Fluoro-4-methoxyphenyl)furan
- 2-(3-Fluoro-4-methoxybenzofuran)
- 2-(3-Fluoro-4-methoxyphenyl)thiophene
Uniqueness
2-(3-Fluoro-4-methoxybenzoyl)furan is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both fluorine and methoxy groups on the benzoyl ring enhances its reactivity and potential for diverse applications compared to other similar compounds .
Properties
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO3/c1-15-10-5-4-8(7-9(10)13)12(14)11-3-2-6-16-11/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFUUFJWACCBRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC=CO2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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